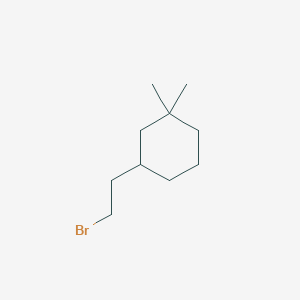
3-(2-Bromoethyl)-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethyl)-1,1-dimethylcyclohexane, also known as BDMC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a cyclohexane derivative that contains a bromoethyl group, which makes it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Environmental Applications
1. Downstream Processing of Biologically Produced Diols
The study by Xiu and Zeng (2008) discusses the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and perspectives in the separation technologies for diols. Although not directly related, the methods and insights could be applicable to the processing and synthesis routes involving 3-(2-Bromoethyl)-1,1-dimethylcyclohexane as a precursor or intermediate in diol synthesis (Xiu & Zeng, 2008).
2. Novel Brominated Flame Retardants
The review by Zuiderveen et al. (2020) on novel brominated flame retardants covers their occurrence, environmental fate, and toxicity. This study provides context for understanding the environmental implications and applications of brominated compounds, including potential analogs like 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, in flame retardancy and material science (Zuiderveen, Slootweg, & de Boer, 2020).
Chemical Engineering and Process Optimization
3. Electrochemical Surface Finishing
Tsuda, Stafford, and Hussey (2017) review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids. The study's insights into electroplating and energy storage could inform the development of new electrochemical applications or synthesis methods for compounds including 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (Tsuda, Stafford, & Hussey, 2017).
4. Phosphonic Acid Applications
The comprehensive review by Sevrain et al. (2017) on phosphonic acid preparation and its applications across various fields, including bioactivity, material design, and surface functionalization, provides a broader understanding of how structurally related compounds might be synthesized and applied in diverse scientific domains (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Potential for Hydrogen Storage
5. Liquid Hydrogen and Hydrocarbon as Hydrogen Carriers
The review by Wijayanta et al. (2019) discusses the potential of liquid hydrogen, methylcyclohexane (MCH), and ammonia as hydrogen carriers. Insights from this study could hint at the utility of cyclohexane derivatives, possibly including 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, in hydrogen storage or transfer applications (Wijayanta, Oda, Purnomo, Kashiwagi, & Aziz, 2019).
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZMBVAFISLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-1,1-dimethylcyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

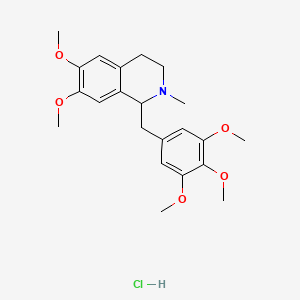
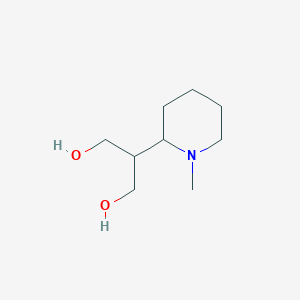
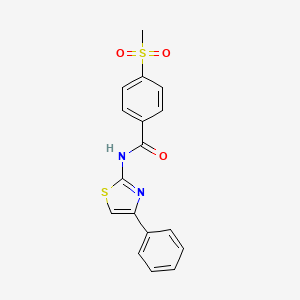

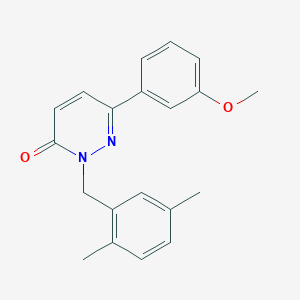
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
methanone](/img/structure/B2931594.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)

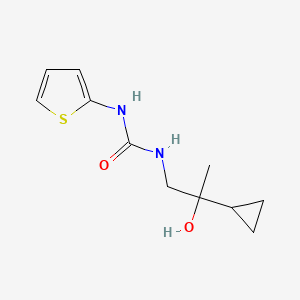
![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)